3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide
Description
The compound 3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative featuring a sulfonamide-linked piperidine-ethyl-dimethylamine side chain and an N-phenyl carboxamide group. Its structure combines a heterocyclic pyrazine core with a sulfonyl-piperidinyl-ethyl-dimethylamino substituent, a design often employed in medicinal chemistry to modulate target binding, solubility, and pharmacokinetics .
Properties
CAS No. |
2089651-36-3 |
|---|---|
Molecular Formula |
C28H36N6O3S |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-amino-6-[4-[2-[4-[2-(dimethylamino)ethyl]piperidin-1-yl]ethylsulfonyl]phenyl]-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C28H36N6O3S/c1-33(2)15-12-21-13-16-34(17-14-21)18-19-38(36,37)24-10-8-22(9-11-24)25-20-30-27(29)26(32-25)28(35)31-23-6-4-3-5-7-23/h3-11,20-21H,12-19H2,1-2H3,(H2,29,30)(H,31,35) |
InChI Key |
NKWAWWMZIXYIGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCN(CC1)CCS(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route
The synthesis generally follows a convergent multi-step organic synthesis strategy, involving:
- Formation of the pyrazine-2-carboxamide core : Typically prepared by amidation of pyrazine-2-carboxylic acid derivatives with aniline or substituted anilines.
- Installation of the amino group at position 3 : Achieved via selective nitration followed by reduction or direct amination methods.
- Attachment of the sulfonyl-phenyl substituent at position 6 : This step often involves a Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazine intermediate and a boronic acid derivative bearing the sulfonyl-linked phenyl group. The palladium-catalyzed cross-coupling is favored for its mild conditions and high selectivity.
- Incorporation of the piperidine moiety with dimethylaminoethyl side chain : This is introduced through nucleophilic substitution or reductive amination on a suitable sulfonyl-phenyl intermediate.
The overall process requires careful purification at each stage to avoid impurities that could complicate downstream reactions.
Key Reaction Conditions and Reagents
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Amidation | Pyrazine-2-carboxylic acid, Aniline | Acid chloride formation or coupling agents (e.g., EDC, DCC) | Mild temperature, inert atmosphere |
| 2 | Amination | Nitration reagents (e.g., HNO3/H2SO4), then reduction (Pd/C, H2) | Controlled temperature, hydrogenation | Selective reduction to amino group |
| 3 | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd(0) catalyst, base (K2CO3 or NaOH) | Aqueous/organic solvent, 80-100 °C | High purity Pd catalyst essential |
| 4 | Nucleophilic substitution | Piperidine derivative, alkyl halides | Polar aprotic solvents (DMF, DMSO), 50-80 °C | Controlled stoichiometry to avoid over-alkylation |
Industrial Scale Considerations
- Continuous flow reactors are increasingly used to improve heat and mass transfer, allowing better control over exothermic steps such as nitration and palladium-catalyzed couplings.
- Automated synthesis platforms reduce human error and increase reproducibility.
- Optimization focuses on minimizing palladium catalyst loading and solvent usage for cost-effectiveness and environmental compliance.
Chemical Reaction Analysis
Reaction Optimization
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
- Solvent choice (e.g., tetrahydrofuran, dichloromethane, methanol) influences solubility and reaction kinetics.
- Catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are selected based on activity and stability under reaction conditions.
Summary Table of Preparation Steps
| Synthetic Step | Reaction Type | Reagents/Catalysts | Typical Conditions | Yield Range (%) | Key Challenges |
|---|---|---|---|---|---|
| Pyrazine-2-carboxamide formation | Amidation | Pyrazine acid, aniline, coupling agents | Room temp to 60 °C, inert gas | 70-85 | Selectivity, purity |
| Amino group introduction | Nitration + reduction | HNO3/H2SO4, Pd/C, H2 | 0-25 °C nitration; 25 °C H2 | 65-80 | Over-nitration avoidance |
| Suzuki-Miyaura coupling | Cross-coupling | Aryl boronic acid, Pd catalyst, base | 80-100 °C, aqueous-organic mix | 75-90 | Catalyst poisoning |
| Piperidine side chain incorporation | Nucleophilic substitution | Piperidine derivative, alkyl halide | 50-80 °C, polar aprotic solvent | 60-80 | Over-alkylation control |
Research Findings and Practical Notes
- The Suzuki-Miyaura coupling is the cornerstone reaction enabling the assembly of the complex aromatic framework with high regioselectivity and functional group tolerance.
- The choice of palladium catalyst and base critically affects yield and purity; phosphine ligands tailored for steric and electronic properties improve catalyst turnover.
- Hydrogenation steps for amino group formation require careful monitoring to avoid reduction of other sensitive groups.
- Industrial synthesis benefits from continuous flow technology, which enhances safety and scalability for exothermic and sensitive steps.
- Purification typically involves chromatographic techniques and recrystallization to achieve >95% purity suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-yl)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine moiety can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to a variety of derivatives with different alkyl or amine groups attached to the piperidine moiety.
Scientific Research Applications
3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-yl)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-yl)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool for studying cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues and their distinguishing features:
Analysis of Substituent Effects
Sulfonamide-Piperidine Modifications: The target compound’s piperidinyl-ethyl-dimethylamino sulfonamide group enhances lipophilicity compared to simpler dimethylaminoethyl chains (e.g., ). This may improve blood-brain barrier penetration or target binding in hydrophobic pockets . In contrast, BI605906 uses a methylsulfonyl-piperidine group on a thienopyridine core, suggesting divergent target selectivity (e.g., kinase vs. protease inhibition) .
Amide Substituents :
Biological Activity
3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide, also referred to by its CAS number 2089651-36-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 536.70 g/mol. The compound features a complex structure that includes a pyrazine ring, an amide group, and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 536.70 g/mol |
| CAS Number | 2089651-36-3 |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in cancer therapy. It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. The sulfonamide group is believed to enhance its binding affinity to target proteins, thereby modulating their activity.
Biological Activity
Research indicates that 3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide exhibits several biological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may have significant antitumor properties, potentially through the inhibition of tumor cell growth and induction of apoptosis in cancer cell lines.
- Kinase Inhibition : The compound has been identified as a potent inhibitor of certain kinases, which are crucial in signaling pathways that regulate cell division and survival.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures exhibit neuroprotective properties, which may be relevant for neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological efficacy of the compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. It was particularly effective against breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. These findings support its potential application in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
